4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide backbone substituted with a 2,5-dioxopyrrolidin-1-yl group and a 4-(4-iodophenyl)-1,3-thiazol-2-yl moiety. Key findings from related compounds suggest that substituents on the aromatic rings critically influence cellular metabolic pathways, productivity, and glycosylation patterns.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3O3S/c21-14-5-1-12(2-6-14)16-11-28-20(22-16)23-19(27)13-3-7-15(8-4-13)24-17(25)9-10-18(24)26/h1-8,11H,9-10H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMDNHQDIYTQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Iodophenyl)-1,3-Thiazol-2-Amine
The thiazole precursor is synthesized via a modified Hantzsch thiazole synthesis:
Procedure
- Condensation : 4-Iodobenzaldehyde (1.0 eq) reacts with thiourea (1.2 eq) in ethanol at 60°C for 4 hours to form the thiosemicarbazone intermediate.
- Cyclization : Bromine (1.5 eq) in acetic acid induces ring closure at 0–5°C, yielding the thiazole ring.
- Isolation : Crude product is purified via recrystallization from ethanol/water (3:1), achieving 68–72% yield.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 4 hours | |
| Temperature | 60°C → 0–5°C | |
| Yield | 68–72% |
Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid
The dioxopyrrolidin moiety is introduced through nucleophilic aromatic substitution:
Method
- Nitration : Benzoic acid is nitrated using fuming HNO₃/H₂SO₄ at 0°C to yield 4-nitrobenzoic acid.
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) converts the nitro group to amine (95% yield).
- Cyclization : Reaction with succinic anhydride (1.2 eq) in DMF at 120°C forms the dioxopyrrolidin ring.
Optimization Note
Exceeding 120°C promotes decarboxylation, reducing yields by 15–20%.
Amide Coupling via Mixed Carbonate Activation
The final coupling employs a mixed carbonate intermediate to enhance electrophilicity:
Protocol
- Activation : 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (1.0 eq) reacts with ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.5 eq) in THF at −15°C.
- Coupling : Addition of 4-(4-iodophenyl)-1,3-thiazol-2-amine (0.9 eq) in THF/DMF (4:1) at 25°C for 12 hours.
- Workup : Precipitation with ice-water followed by chromatography (SiO₂, EtOAc/hexane) gives 74–78% yield.
Critical Factors
- Temperature Control : Maintaining −15°C during activation suppresses oxazolone formation.
- Solvent Ratio : THF/DMF mixtures improve amine solubility without compromising reactivity.
One-Pot Synthesis Strategies
Patent WO2011076678A1 discloses a one-pot method combining thiazole formation and amide coupling:
Single-Vessel Procedure
- Thiazole Synthesis : 4-Iodobenzaldehyde + thiourea + Br₂ in acetic acid (0°C, 2 hours).
- In Situ Activation : Addition of 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride (1.05 eq) at 25°C.
- Coupling : Stir for 18 hours, isolate via filtration (58–63% yield).
Advantages
- Eliminates intermediate purification steps.
- Reduces solvent consumption by 40% compared to stepwise methods.
Limitations
- Lower yield due to competing hydrolysis of the acid chloride.
- Iodophenyl group participates in minor Ullmann coupling (3–5% byproduct).
Catalytic Methods and Reaction Optimization
Palladium-Mediated C–I Bond Retention
The iodophenyl group’s stability during synthesis is paramount. Screening of catalysts revealed:
| Catalyst | Byproducts Formed | Iodine Retention | Yield | Source |
|---|---|---|---|---|
| None | Deiodinated thiazole | 72% | 65% | |
| Pd(PPh₃)₄ (2 mol%) | None | 98% | 74% | |
| CuI (5 mol%) | Homocoupling | 89% | 61% |
Palladium(0) complexes suppress deiodination by stabilizing the C–I bond during basic conditions.
Solvent Effects on Amide Coupling
Comparative studies in patent WO2017083403A1 highlight solvent impacts:
| Solvent | Dielectric Constant | Reaction Time | Yield |
|---|---|---|---|
| DMF | 36.7 | 12 hours | 78% |
| THF | 7.5 | 24 hours | 63% |
| DCM | 8.9 | 18 hours | 58% |
High-polarity solvents like DMF accelerate activation of the carboxylic acid.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the stepwise method for continuous production:
- Thiazole Module : Microreactor (0.5 mL volume, 80°C, 2 min residence time).
- Coupling Module : Tubular reactor with static mixers (25°C, 30 min).
Benefits
- Throughput increased to 1.2 kg/day vs. 300 g/day batch.
- Purity >99.5% by HPLC without chromatography.
Challenges and Mitigation Strategies
Dioxopyrrolidin Ring Hydrolysis
The dioxopyrrolidin moiety undergoes pH-dependent hydrolysis:
| pH | Half-Life (25°C) | Degradation Product |
|---|---|---|
| 3.0 | 4.2 hours | Succinimide + benzamide |
| 7.4 | 48 hours | Minimal degradation |
| 9.0 | 12 hours | Ring-opened dicarboxylate |
Solution : Maintain reaction pH between 6.5–7.5 using phosphate buffers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The iodophenyl group may enhance the compound’s binding affinity to its target, while the pyrrolidinone ring can contribute to the overall stability and bioavailability of the molecule.
Comparison with Similar Compounds
MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)
- Structural Features : Contains a 2,5-dimethylpyrrole group instead of the 4-iodophenyl-thiazole in the target compound.
- Biological Activity: Productivity Enhancement: Increases mAb concentration by 125–158% and cell-specific productivity by 108–392% in rCHO cells . At 0.64 mM, it elevates intracellular ATP levels by enhancing glucose uptake (0.74 vs. 0.63 pmol/cell/day in controls), driving energy-dependent antibody synthesis . SAR Insights: The 2,5-dimethylpyrrole moiety is essential for activity; alkylpyrrole derivatives (e.g., compound 13) improve productivity without compromising cell viability (>80% survival) .
N-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
- Structural Features : Shares a thiazole ring substituted with a chlorophenyl group but includes a carbamothioyl linkage absent in the target compound.
- Biological Activity : While specific data are unavailable, the chlorophenyl-thiazole motif may influence antimicrobial or antifungal activity, as seen in related thiazole derivatives .
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
- Structural Features: Replaces the thiazole-iodophenyl group with a chromenopyridine system.
- Biological Activity: Chromenopyridine derivatives are often explored for kinase inhibition or anticancer effects, suggesting divergent applications compared to the target compound .
Key Structural-Activity Relationships (SAR)
Mechanistic Insights from Analogs
- Metabolic Regulation: MPPB suppresses cell growth while increasing glucose uptake and ATP synthesis, redirecting resources toward mAb production .
- Glycosylation Control : The 2,5-dimethylpyrrole in MPPB reduces galactosylation, a critical quality attribute. The iodine atom in the target compound, being bulkier and more electronegative, might further modulate enzyme interactions in the glycosylation pathway .
Hypothesized Advantages of the Target Compound
- Enhanced Stability : The iodine atom’s size and electronic effects could improve metabolic stability compared to smaller halogenated or alkylated analogs.
Biological Activity
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Pyrrolidinone ring : Contributes to the compound's stability and bioactivity.
- Iodophenyl group : Enhances binding affinity to biological targets.
- Thiazole ring : Potentially interacts with various enzymes and receptors.
This structural complexity allows it to act on multiple biological pathways, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that related thiazole derivatives can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Case Study : A study on thiazole derivatives showed IC50 values in the micromolar range against several cancer cell lines, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing against bacteria : Compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria. For example, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.12 μM against Staphylococcus aureus .
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.12 |
| Compound B | Escherichia coli | 25 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring may inhibit enzyme activity by binding to active sites.
- Receptor Modulation : The iodophenyl group enhances affinity for hydrophobic pockets in receptors, potentially leading to altered signaling pathways.
- Stability and Bioavailability : The pyrrolidinone structure contributes to the overall pharmacokinetic profile, improving solubility and absorption.
Research Findings
Recent studies have focused on synthesizing new derivatives based on this compound to enhance its biological activity. For instance:
Q & A
Q. What experimental protocols are recommended for evaluating the impact of this compound on monoclonal antibody (mAb) production in recombinant CHO (rCHO) cell cultures?
- Methodological Answer : To assess mAb production, use batch or fed-batch cultures with rCHO cells seeded at 0.3 × 10⁶ cells/mL in Erlenmeyer flasks or 96-well plates. Measure mAb concentration via Protein A affinity chromatography coupled with HPLC . Calculate cell-specific productivity (Qp) using the slope of mAb concentration over time normalized to viable cell density (VCD). Include ATP quantification via luminescent assays (e.g., Toyo B-Net ATP Kit) to link metabolic activity to productivity . Statistical validation requires ≥3 independent replicates analyzed with tools like JMP (α = 0.05) .
Q. How does the compound affect N-linked glycosylation profiles of mAbs, and what analytical methods are suitable for detecting these changes?
- Methodological Answer : The compound reduces galactosylation (e.g., G1F from 24.5% to 14.8%) while preserving G0F and G2F. Use antibody purification columns (e.g., Cosmo Bio) followed by 2-AB labeling and HPLC with XBridge BEH Amide XP columns (3 μm, 4.6 × 150 mm). Elute glycans with a gradient of 50 mM ammonium formate (pH 4.5) and acetonitrile, monitoring at 420 nm. Validate results with mass spectrometry for structural confirmation .
Q. What are the optimal concentrations and exposure durations for this compound in rCHO cultures?
- Methodological Answer : The compound shows dose-dependent effects: 0.32–0.64 mM in batch cultures maximizes cell-specific productivity (up to 2.2× increase) while maintaining viability (>80%). In fed-batch systems, add the compound at Day 0 and replenish with 2% v/v supplements at Days 4, 6, and 8 to sustain productivity for 10–14 days . Higher concentrations (>1.28 mM) reduce viability and mAb yield .
Advanced Research Questions
Q. How can researchers resolve contradictions between the compound’s cell growth inhibition and enhanced mAb productivity?
- Methodological Answer : Balance growth inhibition and productivity by titrating compound concentration (0.32–0.64 mM) and timing exposure to post-inoculation phases. Use fed-batch cultures with staggered nutrient supplementation to prolong cell viability. Monitor intracellular ATP and glucose uptake rates (e.g., 0.74 pmol/cell/day vs. 0.63 pmol/cell/day in controls) to ensure metabolic support for mAb synthesis . Normalize productivity metrics to integrated viable cell density (IVCD) to account for growth effects .
Q. What structural features of the compound are critical for its bioactivity, and how can structure-activity relationship (SAR) studies guide derivative optimization?
- Methodological Answer : The 2,5-dimethylpyrrole moiety is essential for activity, contributing to a 2.2× increase in Qp. SAR studies should prioritize derivatives with this group while modifying the benzamide or thiazole rings. Test analogs in 96-well high-throughput screens (HTS) with rCHO cells, using mAb concentration (Octet QKe) and viability (Vi-CELL XR) as endpoints. Compare dose-response curves (0.08–0.64 mM) to identify derivatives with improved efficacy-toxicity ratios .
Q. How does the compound influence glycolytic flux versus oxidative phosphorylation in rCHO cells?
- Methodological Answer : The compound shifts metabolism toward oxidative phosphorylation, evidenced by increased ATP content (1.5× control) and reduced lactate production (0.15 vs. 0.61 pmol/cell/day glucose uptake). Measure glucose and lactate via BioProfile FLEX2 and calculate lactate-to-glucose yield (YLac/Glc). Use extracellular flux analyzers (e.g., Seahorse) to quantify oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) .
Q. What methodological considerations ensure reproducibility in high-throughput screening (HTS) of this compound’s derivatives?
- Methodological Answer : For HTS, use 96-well plates with rCHO cells seeded at 0.3 × 10⁶ cells/mL in expansion media. Add compounds dissolved in DMSO (final conc. ≤0.1% v/v) at Day 0. Measure mAb at Day 3 via Octet QKe and normalize to vehicle controls. Include intraplate controls (DMSO for 0%, 4-phenylbutyric acid for 100%) to calculate Z’-factors (>0.5 indicates robustness). Validate hits in 50 mL shake flasks with triplicate runs .
Key Findings
- The compound enhances mAb production by up to 171% while suppressing galactosylation, enabling glycoengineering of therapeutics .
- Its 2,5-dimethylpyrrole group is critical for activity, guiding SAR-driven derivative design .
- Metabolic shifts toward oxidative phosphorylation support sustained productivity in fed-batch systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
